Amidosulfenyl chloride, (((4-chloro-2-methylphenyl)imino)methyl)methyl-

Beschreibung

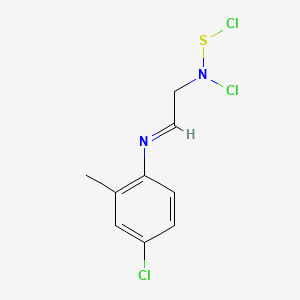

Amidosulfenyl chloride, (((4-chloro-2-methylphenyl)imino)methyl)methyl-, is a sulfenyl chloride derivative characterized by a complex substituent structure. The compound features a sulfenyl chloride (–SCl) group bound to an amide backbone, with a substituted phenyl ring (4-chloro-2-methylphenyl) linked via an imino (–N=CH–) group. This structural arrangement confers unique reactivity, particularly in electrophilic substitution and nucleophilic displacement reactions.

Eigenschaften

CAS-Nummer |

61717-75-7 |

|---|---|

Molekularformel |

C9H9Cl3N2S |

Molekulargewicht |

283.6 g/mol |

IUPAC-Name |

[chloro-[2-(4-chloro-2-methylphenyl)iminoethyl]amino] thiohypochlorite |

InChI |

InChI=1S/C9H9Cl3N2S/c1-7-6-8(10)2-3-9(7)13-4-5-14(11)15-12/h2-4,6H,5H2,1H3 |

InChI-Schlüssel |

ZHEQOGLBEPPEGG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1)Cl)N=CCN(SCl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von Chlorid des ((4-Chlor-2-methylphenyl)imino)methyl)methylsulfenyls umfasst in der Regel die Reaktion von 4-Chlor-2-methylanilin mit Formaldehyd und Chlorwasserstoff. Die Reaktion verläuft über die Bildung eines Imin-Zwischenprodukts, das anschließend mit Schwefelmonochlorid unter Bildung des gewünschten Produkts reagiert. Die Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Dichlormethan, um die Reaktion zu ermöglichen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter Verwendung von Durchflussreaktoren umfassen, um eine gleichmäßige Produktqualität und Ausbeute zu gewährleisten. Das Verfahren kann auch Reinigungsschritte wie Destillation oder Umkristallisation beinhalten, um die Verbindung in ihrer reinen Form zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

Chlorid des ((4-Chlor-2-methylphenyl)imino)methyl)methylsulfenyls durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfinyl- und Sulfonyl-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Sulfenylchloridgruppe in ein Thiol oder Sulfid umwandeln.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen das Chloratom durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nucleophile wie Amine oder Alkohole für Substitutionsreaktionen. Die Reaktionen werden typischerweise bei kontrollierten Temperaturen durchgeführt und können die Verwendung inerter Atmosphären erfordern, um unerwünschte Nebenreaktionen zu verhindern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfinyl- und Sulfonyl-Derivate, Thiole, Sulfide und verschiedene substituierte Derivate, abhängig vom Nucleophil, das in den Substitutionsreaktionen verwendet wird.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Chlorid des ((4-Chlor-2-methylphenyl)imino)methyl)methylsulfenyls beinhaltet seine Reaktivität mit verschiedenen Nucleophilen und Elektrophilen. Die Sulfenylchloridgruppe ist sehr reaktiv und kann kovalente Bindungen mit nucleophilen Stellen an Zielmolekülen bilden. Diese Reaktivität wird in der Synthesechemie ausgenutzt, um molekulare Strukturen zu modifizieren und funktionelle Gruppen einzuführen. Die beteiligten molekularen Ziele und Pfade hängen von der jeweiligen Anwendung und der Art der reagierenden Spezies ab.

Wirkmechanismus

The mechanism of action of Amidosulfenyl chloride, (((4-chloro-2-methylphenyl)imino)methyl)methyl-, involves its reactivity with various nucleophiles and electrophiles. The sulfenyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in synthetic chemistry to modify molecular structures and introduce functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s reactivity and stability can be inferred by comparing it to analogs with overlapping functional groups or structural motifs. Below is a detailed analysis of key similarities and differences:

Di-N-butyl Amidosulfenyl Chloride-d18

- Structure: Features a sulfenyl chloride group (–SCl) attached to an amide, but with di-N-butyl substituents instead of the aromatic imino-methyl-phenyl system.

- Reactivity: The aliphatic substituents in Di-N-butyl amidosulfenyl chloride enhance solubility in non-polar solvents but reduce electrophilicity compared to the aromatic analog. Deuterated variants (e.g., -d18) are typically used in kinetic isotope effect studies or metabolic tracing .

- Applications : Primarily employed in isotopic labeling for mechanistic studies, contrasting with the hypothetical use of the target compound in synthetic chemistry.

Methyl 2-((4-Hydroxyphenyl)amino)acetate Hydrochloride

- Structure: Contains an aromatic amine (–NH–C6H4–OH) and ester group, differing from the sulfenyl chloride and imino-methyl groups in the target compound.

- Chemical Behavior: The hydrochloride salt form increases water solubility, whereas the sulfenyl chloride in the target compound is likely moisture-sensitive. The phenolic –OH group in this analog enables hydrogen bonding, absent in the chloro-substituted phenyl ring of the target compound .

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole

- Structure: Shares a chloromethyl-substituted aromatic ring but lacks the sulfenyl chloride and imino-methyl groups.

- The nitro group in this imidazole derivative enhances electrophilicity, akin to the sulfenyl chloride’s reactivity .

- Applications : Reported in medicinal chemistry for antimicrobial studies, suggesting that the target compound may also find niche biological applications.

Comparative Data Table

| Compound Name | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Reactivity Highlights |

|---|---|---|---|---|

| Target Compound | C10H11Cl2N2S | Sulfenyl chloride, imino-methyl | ~273.2 (estimated) | High electrophilicity, moisture-sensitive |

| Di-N-butyl Amidosulfenyl Chloride-d18 | C9D18ClNS | Sulfenyl chloride, deuterated | ~217.6 (exact) | Isotopic labeling, moderate solubility |

| Methyl 2-((4-Hydroxyphenyl)amino)acetate HCl | C9H12ClNO3 | Hydrochloride salt, phenolic –OH | 217.65 | Water-soluble, hydrogen-bonding capacity |

| 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole | C12H12ClN3O2 | Chloromethyl, nitro, imidazole | 283.70 | Electrophilic aromatic substitution |

Research Findings and Limitations

- Synthetic Challenges : The target compound’s sulfenyl chloride group is prone to hydrolysis, necessitating anhydrous conditions during synthesis (similar to SOCl2-mediated reactions in ) .

- Stability : Aromatic sulfenyl chlorides are generally less stable than aliphatic analogs (e.g., Di-N-butyl variant), limiting their shelf life .

- Biological Potential: Structural analogs like the nitroimidazole derivative () exhibit antimicrobial activity, suggesting the target compound could be explored for similar properties .

Biologische Aktivität

Amidosulfenyl chloride, specifically the compound (((4-chloro-2-methylphenyl)imino)methyl)methyl- , is a member of the sulfonamide family known for its diverse biological activities. This article explores its antibacterial, cytotoxic, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a sulfonamide moiety, which is crucial for its biological activity. Sulfonamides are characterized by the presence of a sulfonyl group (–SO₂–) attached to an amine. The specific structure of amidosulfenyl chloride allows it to interact with various biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of sulfonamide derivatives, including amidosulfenyl chloride.

- Mechanism of Action : Sulfonamides inhibit bacterial growth by targeting the enzyme dihydropteroate synthase (DHPS), which is essential for folate biosynthesis in bacteria. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death .

- Case Studies : In a comparative study, compounds similar to amidosulfenyl chloride exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds 4b and 6b showed high binding affinities for S. aureus DHPS with IC50 values indicating effective inhibition .

| Compound | Target Bacteria | IC50 (µg/mL) | Binding Affinity |

|---|---|---|---|

| 4b | S. aureus | 7.81 | High |

| 6b | E. coli | 7.81 | High |

Cytotoxicity and Apoptosis

The cytotoxic effects of amidosulfenyl chloride have also been investigated:

- Cytotoxicity Assays : The MTT assay revealed significant cytotoxicity against various cancer cell lines. For example, compounds related to amidosulfenyl chloride exhibited IC50 values ranging from 90 µg/mL to 152 µg/mL against fibroblast L929 cells, indicating their potential as anticancer agents .

- Apoptosis Induction : Flow cytometry analysis demonstrated that these compounds can induce apoptosis in cancer cells, further supporting their therapeutic potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of amidosulfenyl chloride:

- Functional Groups : The presence of specific functional groups significantly influences the biological activity. For instance, bulky hydrophobic groups enhance antibacterial activity, whereas hydrophilic groups may reduce it .

Toxicological Profile

While exploring the biological activity, it is crucial to assess the safety profile:

- Mutagenicity and Allergenicity Tests : Results from Ames tests indicated that compounds related to amidosulfenyl chloride do not exhibit mutagenic properties. Moreover, no significant allergenic reactions were observed in standard tests .

- Safety Margins : Toxicological assessments suggest that while some compounds show skin sensitization potential, overall toxicity levels remain within acceptable limits for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.